![molecular formula C26H35OP B12888506 Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. This compound is characterized by its biphenyl structure with a methoxy and methyl substituent, making it a versatile ligand in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine in the presence of a base. The reaction is usually carried out under inert conditions to prevent oxidation of the phosphine. Common bases used include potassium tert-butoxide or sodium hydride. The reaction is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency of the reaction and to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to stabilize the palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various ligands and metal complexes.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phosphine oxide.
Substitution: New coordination complexes.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form stable complexes that facilitate various chemical reactions. The biphenyl structure and substituents enhance the ligand’s ability to stabilize the metal center and improve the efficiency of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-3-biphenylyl)phosphine
- (2,4,6-Tri-isopropyl)phenyl)di-cyclohexylphosphine
- 2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene
Uniqueness
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substituents on the biphenyl structure, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing metal catalysts and enhancing the efficiency of catalytic reactions compared to other similar phosphine ligands .
Eigenschaften
Molekularformel |
C26H35OP |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-methoxy-6-methylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35OP/c1-20-12-11-18-24(27-2)26(20)23-17-9-10-19-25(23)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-19,21-22H,3-8,13-16H2,1-2H3 |
InChI-Schlüssel |
KXOMFFPYBZMOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
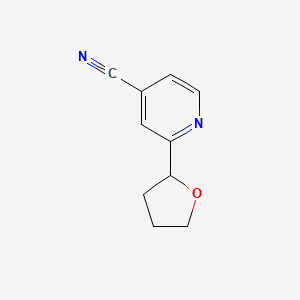
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
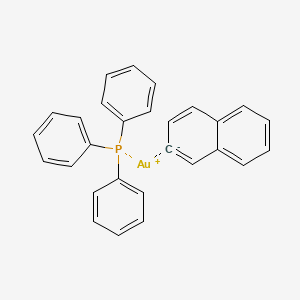

![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
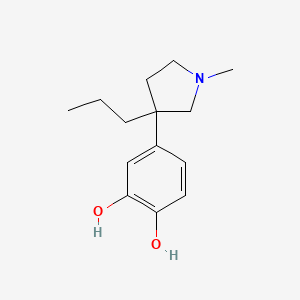
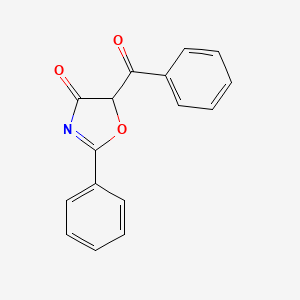
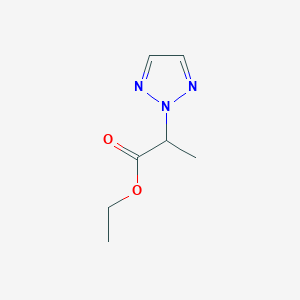
![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)
